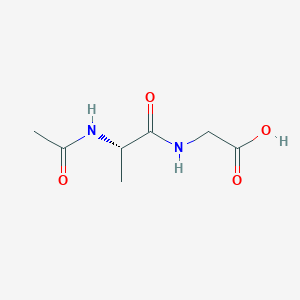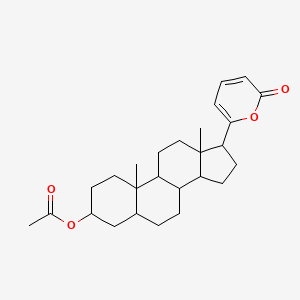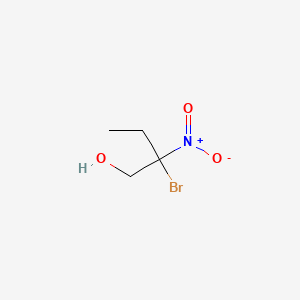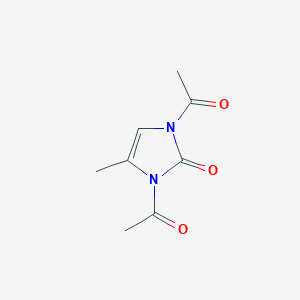![molecular formula C18H15NO2 B14704555 1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane] CAS No. 24971-27-5](/img/structure/B14704555.png)
1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] is a complex organic compound characterized by its unique spiro structure, which involves a dibenzoindole core fused with a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] typically involves multi-step organic reactions. The starting materials often include dibenzoindole derivatives and dioxolane precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indoline-3,2’-oxindole]: Another spiro compound with a different core structure.
Spiro[cyclohexane-1,2’-indole]: Features a cyclohexane ring fused with an indole moiety.
Spiro[fluorene-9,2’-indole]: Combines a fluorene ring with an indole structure.
Uniqueness
1H-Spiro[dibenzo[d,f]indole-2,2’-[1,3]dioxolane] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and therapeutic agents.
Eigenschaften
CAS-Nummer |
24971-27-5 |
|---|---|
Molekularformel |
C18H15NO2 |
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
spiro[1,3-dioxolane-2,2'-1H-phenanthro[9,8a-b]pyrrole] |
InChI |
InChI=1S/C18H15NO2/c1-2-4-14-13(3-1)11-16-17(7-8-19-16)5-6-18(12-15(14)17)20-9-10-21-18/h1-8,11H,9-10,12H2 |
InChI-Schlüssel |
UKYHDCGPGFJZHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)CC3=C4C=CC=CC4=CC5=NC=CC35C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


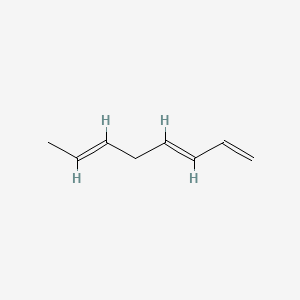
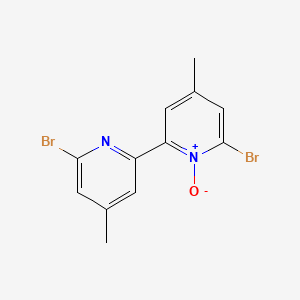
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)

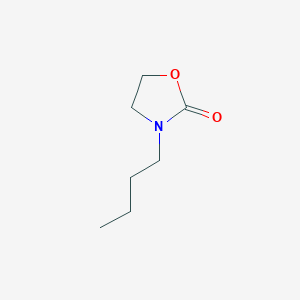
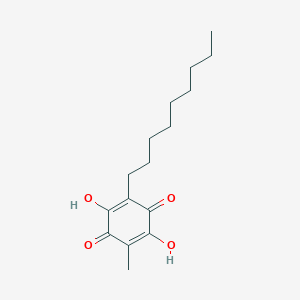
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)

